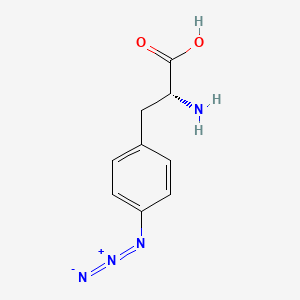

4-Azido-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Expanding Protein Functionality

The incorporation of ncAAs into proteins opens up a vast array of possibilities for both fundamental research and biotechnological applications. rsc.orgnih.gov By introducing novel chemical functionalities, researchers can probe protein structure and dynamics with unprecedented precision, create proteins with enhanced stability and novel catalytic activities, and develop new therapeutic proteins and biomaterials. rsc.orgnih.gov The more than 250 ncAAs that can now be incorporated into proteins offer a chemical diversity far exceeding that of the canonical amino acids. nih.gov This expansion of the genetic repertoire allows for the site-specific introduction of a wide range of functionalities, including fluorescent probes, photocrosslinkers, and bioorthogonal reactive groups. researchgate.netnih.gov These modifications enable detailed studies of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.gov

Overview of 4-Azido-D-phenylalanine as a Bioorthogonal Handle

Among the diverse collection of ncAAs, this compound stands out as a particularly versatile tool in chemical biology. This compound is a derivative of the natural amino acid phenylalanine, featuring an azide (B81097) (-N₃) group at the para-position of the phenyl ring. This seemingly small modification imparts the molecule with "bioorthogonal" reactivity. nih.gov Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. springernature.com The azide group of this compound is a prime example of a bioorthogonal handle, as it is essentially absent in biological systems and can undergo highly selective reactions. nih.gov

The primary utility of the azide group lies in its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions allow for the covalent attachment of a wide variety of molecules, such as fluorescent dyes, affinity tags, or drug molecules, to a protein containing this compound. chemimpex.comchemimpex.com Furthermore, the azide group can be photochemically activated by UV light to form a highly reactive nitrene species, which can then form covalent crosslinks with nearby molecules, providing a powerful method for identifying protein interaction partners. nih.gov

Table 1: Key Bioorthogonal Reactions of this compound

| Reaction Name | Reactant | Catalyst | Key Feature |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | Highly efficient and specific. mdpi.com |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) | None (strain-promoted) | Copper-free, suitable for live-cell applications. nih.gov |

| Staudinger Ligation | Phosphine (B1218219) | None | One of the first bioorthogonal reactions developed. nih.gov |

| Photocrosslinking | UV Light | None | Forms a reactive nitrene for covalent crosslinking. nih.gov |

Amino acids, with the exception of glycine, exist as two non-superimposable mirror images, or enantiomers, designated as L (levo) and D (dextro) forms. tandfonline.com In virtually all known life forms, proteins are exclusively composed of L-amino acids. biopharmaspec.com This inherent chirality of biological systems provides a unique opportunity for researchers utilizing D-amino acids.

The incorporation of D-amino acids, such as this compound, into peptides or other biomolecules offers several distinct advantages. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins. biopharmaspec.com This increased stability is crucial for the development of peptide-based drugs with longer half-lives in the body. biopharmaspec.com Furthermore, the use of D-amino acids can influence the three-dimensional structure of a peptide, potentially leading to novel biological activities or improved binding to a target molecule. In the context of research, the presence of D-amino acids can serve as a unique marker, as they are not naturally incorporated into proteins, allowing for specific detection and analysis. mdpi.comnews-medical.net

The journey of azide-tagged amino acids as chemical probes is deeply intertwined with the development of bioorthogonal chemistry. The concept of using small, abiotic chemical groups to tag biomolecules without perturbing their function was a significant breakthrough. The azide group, being small, stable, and virtually absent in biological systems, quickly emerged as an ideal candidate for a bioorthogonal handle. nih.gov

The first major application of azides in a bioorthogonal context was the Staudinger ligation, a reaction between an azide and a phosphine. nih.gov This reaction, while groundbreaking, had relatively slow kinetics for many biological applications. escholarship.org A major leap forward came with the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that is remarkably efficient and specific. mdpi.com However, the cytotoxicity of the copper catalyst limited its use in living cells. mdpi.comescholarship.org This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne to react with the azide without the need for a metal catalyst, making it suitable for live-cell imaging and other in vivo applications. nih.gov

The first demonstration of the ribosome-mediated incorporation of an azide-containing amino acid, specifically 4-azido-L-phenylalanine, into proteins in E. coli by Peter Schultz's group in 2002 was a landmark achievement. nih.gov This opened the door for the site-specific installation of this versatile chemical handle into proteins, enabling a wide range of applications, from labeling and imaging to the creation of novel protein conjugates. nih.govnih.gov The development of activity-based probes (ABPs) also benefited from azide technology, where an azide tag is incorporated into a molecule that targets the active site of a specific class of enzymes, allowing for their detection and characterization. portlandpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Azido D Phenylalanine

Chemical Synthesis Strategies for D-Phenylalanine Derivatives

The synthesis of 4-Azido-D-phenylalanine presents the dual challenges of introducing the azido (B1232118) group onto the aromatic ring and establishing the correct stereochemistry at the α-carbon. Various chemical strategies have been adapted and refined to meet these challenges.

Classical Approaches and Their Modern Adaptations

Traditional methods for the synthesis of azido-functionalized aromatic compounds often serve as the foundation for producing 4-azidophenylalanine. These classical approaches, originally developed for the L-enantiomer, can be adapted for the synthesis of the D-isomer. Key methods include:

Azidodediazoniation: This method involves the diazotization of an amino group on the phenyl ring, followed by displacement with an azide (B81097) salt. While effective, this approach often requires careful control of reaction conditions to avoid side reactions.

Diazotransfer Reactions: These reactions introduce the azide group by reacting an amine with a diazotransfer reagent. This method can be efficient but may require the use of potentially hazardous reagents.

Ullman-type Coupling: This copper-catalyzed reaction couples an aryl halide with an azide source. It has been successfully employed in a scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine, a process that could be adapted for the D-enantiomer. nih.govnih.gov

Modern adaptations of these classical methods focus on improving safety, scalability, and cost-effectiveness. For instance, a reliable and scalable synthesis of 4-azido-L-phenylalanine has been developed starting from L-phenylalanine, which avoids chromatography and addresses safety concerns associated with other methods. nih.govnih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry to obtain the desired D-enantiomer is a critical aspect of the synthesis. Several strategies are employed to achieve high stereoselectivity:

Asymmetric Synthesis using Chiral Auxiliaries: This approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. One notable example is the Schöllkopf's bislactim ether method . In this strategy, a bislactim ether derived from a chiral amino acid (e.g., D-valine) is alkylated. The chiral auxiliary shields one face of the molecule, leading to the preferential formation of one stereoisomer. Subsequent hydrolysis of the bislactim ether yields the desired D-amino acid. This method has been successfully used for the asymmetric synthesis of N-Fmoc-protected 3-azido-4-fluoro-L-phenylalanine and can be adapted for the synthesis of this compound by using the appropriate chiral auxiliary. tandfonline.com

Enzymatic Resolution: This technique separates a racemic mixture of 4-azido-D,L-phenylalanine into its constituent enantiomers using an enzyme that selectively acts on one of the enantiomers. This can be an efficient method for obtaining the pure D-isomer.

Scalable and Cost-Effective Synthetic Routes for Research Applications

For this compound to be widely accessible for research, scalable and cost-effective synthetic routes are essential. The Ullman-type coupling has shown promise in this regard for the L-isomer, offering a chromatography-free process. nih.govnih.gov Adapting such a route for the D-isomer, potentially in combination with an efficient enzymatic resolution step or by starting from a readily available D-phenylalanine precursor, would be a significant advancement. The development of such routes is crucial for making this valuable research tool more readily available to the scientific community.

Biocatalytic and Chemoenzymatic Synthesis Considerations

Biocatalysis and chemoenzymatic approaches offer attractive alternatives to purely chemical methods for the synthesis of this compound. These methods often provide high stereoselectivity and operate under mild reaction conditions.

Engineered Enzyme Systems for Azide Functionalization

While nature has not provided a dedicated enzyme for the direct azidation of phenylalanine, protein engineering has opened the door to creating novel biocatalysts for this purpose. Engineered enzymes, such as transaminases and dehydrogenases, are being explored for their potential to synthesize unnatural amino acids.

Recent advancements have focused on engineering D-amino acid transaminases (DAATs) . These enzymes can catalyze the transfer of an amino group to a keto acid precursor, establishing the D-stereocenter with high precision. Research has demonstrated the successful engineering of DAATs for the production of various D-phenylalanine derivatives. nih.govresearchgate.net The key challenge lies in ensuring that the engineered enzyme can accommodate the 4-azido-phenylpyruvate substrate.

Another promising approach is the use of phenylalanine ammonia (B1221849) lyases (PALs) in chemoenzymatic cascades. PALs can catalyze the addition of ammonia to cinnamic acid derivatives. By coupling the PAL-catalyzed amination with a deracemization process, which involves stereoselective oxidation of the L-amino acid and non-selective reduction, it is possible to produce D-phenylalanine derivatives with high yield and enantiomeric excess. The tolerance of PALs to 4-azidocinnamic acid would be a critical factor for the successful application of this method to the synthesis of this compound.

Integration of Biosynthesis Pathways for Precursors

A powerful strategy for the sustainable and efficient production of this compound involves integrating the biosynthesis of key precursors within a microbial host. Metabolic engineering of microorganisms like Escherichia coli can be employed to overproduce D-phenylalanine or its immediate precursors.

This can be achieved by:

Overexpressing key enzymes in the D-phenylalanine biosynthesis pathway.

Deleting competing metabolic pathways to channel metabolic flux towards the desired product.

Introducing novel enzymatic activities to produce the necessary precursors.

Fundamental Principles of Bioorthogonal Reactivity of 4 Azido D Phenylalanine

Azide (B81097) Chemistry in Biological Systems

The azide group is a key player in bioorthogonal chemistry because it is small, metabolically stable, and not naturally present in cells, which prevents competing biological side reactions. wikipedia.org Although not the most reactive 1,3-dipole, its stability and lack of side reactions make it a preferred choice. wikipedia.org

The azide functional group is highly selective and biocompatible, making it suitable for chemical reactions in living systems. nih.govaip.org Azides are small, abiotic, and generally unreactive with native biological molecules. nih.gov This allows them to be incorporated into various biomolecules without disrupting their natural functions. nih.govaip.org The azide can act as a soft electrophile, reacting selectively with soft nucleophiles like phosphines, which are not typically found in biological systems. wikipedia.org This is in contrast to the hard nucleophiles that are common in biology. nih.gov The azide-phosphine reaction, known as the Staudinger ligation, is highly selective and produces a stable amide bond under physiological conditions. nih.govmdpi.com

The biocompatibility of azides is further supported by their presence in FDA-approved drugs like azidothymidine. wikipedia.org The key characteristics of bioorthogonal reactions involving azides are:

Selectivity: They must react selectively with their intended partner without cross-reacting with endogenous functional groups. acs.org

Biological Inertness: The reactants and the resulting linkage should not interfere with the native chemical functions of the organism. acs.org

Chemical Inertness: The bond formed should be strong and stable in a biological environment. acs.org

Speed: The reaction should be fast even at low concentrations. acs.org

Non-natural functional groups: The reacting groups should not be naturally present in the biological system. acs.org

The reactivity of the azide group in a biological setting is central to its utility. It can undergo several types of bioorthogonal reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions. acs.org

Staudinger Ligation: This reaction involves the selective formation of an amide bond between an azide and a triarylphosphine. mdpi.com It requires no catalyst, proceeds readily at neutral pH, and produces no toxic byproducts. mdpi.com

Azide-Alkyne Cycloadditions: These reactions produce a stable triazole linkage. nih.gov The original Huisgen 1,3-dipolar cycloaddition required high temperatures, making it unsuitable for biological systems. nih.gov However, the development of catalyzed and strain-promoted versions has overcome this limitation. nih.govmdpi.com

The azide's reactivity is influenced by its electronic properties. The terminal nitrogen atom (N3) is electrophilic, while the internal nitrogen (N1) is nucleophilic. rsc.org This dual nature allows it to participate in different types of reactions. rsc.org For instance, in Staudinger ligations, the nucleophilic phosphine (B1218219) attacks the electrophilic terminal nitrogen of the azide. nih.gov In contrast, the 1,3-dipolar character of the azide is exploited in cycloaddition reactions. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azido-D-phenylalanine

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole. nih.govmedchemexpress.combiocompare.com This reaction is significantly faster than the uncatalyzed version, can be performed at room temperature, and is generally higher yielding. youtube.com

The mechanism of the CuAAC reaction is complex and involves multiple steps, distinguishing it from the single-step, uncatalyzed cycloaddition. youtube.com The copper(I) catalyst plays a crucial role by transforming the concerted uncatalyzed reaction into a stepwise process, which lowers the activation energy. nih.gov

The key steps in the proposed mechanism are:

Formation of a Copper-Acetylide Complex: The reaction is initiated by the formation of a copper(I)-acetylide intermediate. researchgate.net

Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex. organic-chemistry.orgresearchgate.net This pre-reactive complexation brings the azide and alkyne into a favorable geometry for the subsequent reaction. nih.gov

Cycloaddition: A bond forms between the nucleophilic carbon of the copper-acetylide and the electrophilic terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate. researchgate.net

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to yield the final triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Recent studies suggest that the catalytically active species may be dinuclear, involving two copper atoms. beilstein-journals.org This dinuclear mechanism is now widely accepted. beilstein-journals.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of Copper-Acetylide | Copper(I)-acetylide |

| 2 | Azide Coordination | Copper-acetylide-azide complex |

| 3 | Cycloaddition | Six-membered copper metallacycle |

| 4 | Product Formation | Triazolyl-copper derivative |

The efficiency of the CuAAC reaction is highly dependent on the catalytic system. The active catalyst is copper(I), which can be unstable and prone to oxidation to copper(II). nih.gov Therefore, a reducing agent, most commonly sodium ascorbate, is often used to generate and maintain the Cu(I) state from a Cu(II) salt like copper(II) sulfate. beilstein-journals.orgnih.gov

To improve the reaction's efficiency and mitigate copper's toxicity in biological applications, various ligands have been developed. nih.gov These ligands serve multiple purposes:

Stabilize the Copper(I) state: Ligands can protect the Cu(I) ion from oxidation and disproportionation. nih.gov

Accelerate the reaction: By coordinating to the copper center, ligands can enhance the catalytic activity. tcichemicals.com

Increase solubility: Water-soluble ligands are crucial for bioconjugation reactions in aqueous environments. tcichemicals.com

Reduce cytotoxicity: Ligands can chelate copper ions, reducing their toxicity to living cells. nih.gov

A variety of ligands have been explored, including those based on N-heterocyclic carbenes (NHCs), phosphines, and amines. nih.govnih.gov Tris(triazolylmethyl)amine-based ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are particularly popular for bioconjugation due to their water solubility and ability to accelerate the reaction while protecting biomolecules from oxidative damage. nih.govtcichemicals.com More recently, tris(2-benzimidazolylmethyl)amines have been shown to be superior accelerating ligands. researchgate.net

| Ligand | Key Features | Primary Application |

|---|---|---|

| THPTA | Water-soluble, accelerates reaction, protects biomolecules | Bioconjugation |

| TBTA | Accelerates reaction | General CuAAC |

| N-heterocyclic carbenes (NHCs) | High stability of Cu(I) complexes, very active | Organic synthesis |

| Tris(2-benzimidazolylmethyl)amines | Superior acceleration | General CuAAC |

While CuAAC is a powerful tool for labeling proteins and other biomolecules, its application in living cells requires careful consideration due to the cytotoxicity of copper. nih.govresearchgate.net The use of copper-chelating ligands is essential to minimize this toxicity. nih.gov These ligands not only accelerate the reaction, allowing for lower copper concentrations, but also sequester the copper ions, reducing their harmful effects. nih.gov

Several factors can affect the efficiency of CuAAC in a cellular context:

Buffer choice: Buffers containing primary amines, such as Tris, can inhibit the reaction. nih.gov

Reaction orientation: The choice of which molecule carries the azide and which carries the alkyne can impact the reaction rate and potential side reactions. nih.gov

Oxygen exclusion: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) through the interaction of copper, ascorbate, and oxygen, which can damage biomolecules. acs.org The use of an excess of a ligand like THPTA can help to sacrificially intercept these radicals. nih.gov

For cell-surface labeling, the reaction is often performed at low temperatures (e.g., 4°C) to prevent the internalization of labeled molecules. acs.org Despite the challenges, successful protocols for live-cell labeling using CuAAC have been developed, often employing water-soluble ligands like THPTA to protect the cells. tcichemicals.comacs.org

Copper-Free Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent modification of biomolecules in living systems without the need for a toxic copper catalyst. nih.govscribd.com This reaction is central to the application of this compound in cellular and in vivo studies.

The fundamental principle of SPAAC lies in the use of a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain. This strain is due to the deviation of the C-C≡C-C bond angles from the ideal 180° of a linear alkyne. nih.gov The energy released upon the relief of this ring strain during the [3+2] cycloaddition reaction with an azide significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst. nih.govscispace.com The reaction is highly selective for azides, which are virtually absent in most biological systems, ensuring minimal off-target reactions. bldpharm.comvectorlabs.com

The reaction kinetics follow a second-order rate law, and the rate is dependent on the structure of both the cyclooctyne and the azide. Electron-withdrawing groups on the azide can influence the reaction rate, and the choice of cyclooctyne has a profound impact on the reaction kinetics. nih.gov

The advancement of SPAAC has been largely driven by the development of increasingly reactive and biocompatible cyclooctyne reagents. For reactions involving this compound, several key cyclooctynes have been instrumental.

Dibenzocyclooctynes (DBCO): DBCO and its derivatives are widely used due to their high reactivity with azides. bldpharm.comvectorlabs.com The fusion of two benzene (B151609) rings to the cyclooctyne core significantly increases ring strain, leading to faster reaction rates compared to simple cyclooctynes. bldpharm.com

Bicyclo[6.1.0]nonyne (BCN): BCN is another popular cyclooctyne that offers a good balance of reactivity and stability. bldpharm.com While generally less reactive than DBCO, BCN is smaller and more hydrophilic, which can be advantageous in certain biological applications. bldpharm.com

Fluorinated Cyclooctynes: The introduction of fluorine atoms adjacent to the alkyne bond can further enhance the reactivity of cyclooctynes by lowering the energy of the lowest unoccupied molecular orbital (LUMO), making the alkyne more electrophilic and thus more susceptible to cycloaddition with the azide.

The choice of cycloalkyne partner for this compound depends on the specific application, with considerations for reaction speed, stability of the reagent, and potential for non-specific interactions.

| Cyclooctyne | Rate Constant (M-1s-1) | Reference |

|---|---|---|

| Cyclooctyne | ~10-3 | scispace.com |

| DIBO (a dibenzocyclooctynol) | ~0.1 | scispace.com |

| DIFO (a difluorinated cyclooctyne) | ~0.1 | scispace.com |

| DBCO | ~0.34 | researchgate.net |

| BCN | ~0.28 | researchgate.net |

Note: The kinetic data presented is for benzyl azide, which serves as a close model for the reactivity of the azido (B1232118) group in this compound.

The bioorthogonality and efficiency of SPAAC have made it an invaluable tool for labeling proteins containing this compound in living cells and whole organisms. nih.govspringernature.com By genetically encoding this compound into a protein of interest, researchers can introduce a chemical handle for subsequent modification with a cyclooctyne-bearing probe. nih.gov

Live-Cell Imaging: Proteins containing this compound can be visualized in live cells by treating the cells with a cyclooctyne conjugated to a fluorophore. nih.gov This approach has been used to track the localization and dynamics of specific proteins within the cellular environment. nih.gov For example, the tumor suppressor protein PTEN, site-specifically labeled with 4-azido-L-phenylalanine, was visualized in live HEK293 cells using a BCN-TAMRA fluorophore conjugate. nih.gov

In Vivo Labeling: The application of SPAAC extends to in vivo studies in animal models. nih.gov For instance, an antibody fragment (Fab) containing 4-azido-L-phenylalanine was conjugated to a BCN-functionalized chelator for positron emission tomography (PET) imaging in mice. nih.gov This demonstrates the potential of using SPAAC with this compound for non-invasive imaging and diagnostic applications.

Staudinger Ligation in Context of this compound

The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide group of this compound. It offers a distinct mechanism and set of advantages compared to cycloaddition reactions.

The classical Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which is then hydrolyzed to produce an amine and a phosphine oxide. organic-chemistry.org The Staudinger ligation is a modification of this reaction where the phosphine reagent contains an electrophilic trap that intercepts the aza-ylide intermediate in an intramolecular reaction, leading to the formation of a stable amide bond.

A significant advancement in this methodology is the traceless Staudinger ligation . nih.govraineslab.comufl.edu In this variant, the phosphine reagent is designed such that after the ligation is complete, the phosphine oxide byproduct is cleaved off, leaving no residual atoms at the ligation site. nih.govraineslab.comufl.edu This is particularly crucial for applications like protein synthesis where the native chemical structure of the peptide backbone must be preserved. The reaction typically involves a phosphinothioester that reacts with the azide. The rate-determining step is often the initial association of the phosphine and the azide. nih.govnih.gov The reaction proceeds with high chemoselectivity and without epimerization at the α-carbon of the azido acid. nih.gov

Both SPAAC and the Staudinger ligation are effective methods for labeling biomolecules containing this compound, but they have different characteristics that make them more or less suitable for specific applications.

| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Traceless Staudinger Ligation |

| Reaction Kinetics | Generally faster, with second-order rate constants typically in the range of 10-1 to 1 M-1s-1 for reactive cyclooctynes. acs.org | Generally slower, with second-order rate constants around 10-3 to 10-2 M-1s-1. nih.govacs.org |

| Reaction Partners | Requires a strained cyclooctyne partner. | Requires a specifically designed phosphine reagent (e.g., phosphinothioester). |

| Byproducts | No byproducts are formed. | A phosphine oxide byproduct is generated. |

| Product Linkage | Forms a stable triazole linkage. | Forms a native amide bond. |

| Primary Applications | Live-cell imaging, in vivo labeling, surface modification. | Peptide and protein synthesis, where a native peptide bond is essential. |

In the context of live-cell labeling , SPAAC is often preferred due to its faster kinetics, which allows for efficient labeling at low concentrations of reagents, minimizing potential cellular perturbations. nih.govh1.co The formation of a stable triazole ring is also well-tolerated in biological systems.

For applications in total protein synthesis or semi-synthesis , the traceless Staudinger ligation is highly advantageous because it forms a native amide bond, perfectly mimicking the natural peptide linkage. nih.govraineslab.comufl.edu This is critical for producing proteins with native structure and function. While SPAAC can also be used to link peptide fragments, the resulting triazole linkage introduces a non-native structure into the protein backbone.

Ultimately, the choice between SPAAC and Staudinger ligation for a given application involving this compound depends on the specific requirements of the experiment, with reaction speed, the nature of the desired linkage, and the biological context being the primary considerations.

Genetic Code Expansion Gce and Site Specific Incorporation of 4 Azido D Phenylalanine

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for D-Amino Acids

A fundamental prerequisite for the successful incorporation of any non-canonical amino acid is the development of an orthogonal aaRS/tRNA pair. This pair must be "orthogonal" in the sense that the engineered synthetase preferentially charges its cognate tRNA with the desired non-canonical amino acid and does not recognize any of the host's endogenous tRNAs. Conversely, the orthogonal tRNA should not be a substrate for any of the host's endogenous synthetases.

The challenge is significantly amplified when dealing with D-amino acids. Natural aaRSs have evolved to be highly specific for L-amino acids, discriminating against the D-enantiomer at multiple steps, including substrate binding and proofreading. Therefore, extensive engineering of an aaRS is required to switch its stereochemical preference.

Directed evolution is the primary strategy for engineering aaRSs with novel specificities. This process involves generating a large library of aaRS variants with mutations in and around the amino acid binding pocket. These libraries are then subjected to rounds of positive and negative selection to isolate variants that can efficiently charge a suppressor tRNA with the desired D-amino acid while discriminating against its L-counterpart and all other canonical amino acids.

While the principles of directed evolution are well-established for L-amino acids, creating a D-aminoacyl-tRNA synthetase (D-aaRS) is a formidable task. The active site of the synthetase must be remodeled to accommodate the different stereochemistry of the D-amino acid. This often involves mutations that alter the hydrogen bonding network and steric environment within the active site. To date, the successful engineering of D-aaRSs remains a significant challenge in the field of synthetic biology.

Table 1: Key Challenges in Engineering D-Aminoacyl-tRNA Synthetases

| Challenge | Description |

| Stereochemical Discrimination | Overcoming the inherent preference of natural aaRSs for L-amino acids. |

| Active Site Remodeling | Substantially altering the synthetase's active site to accommodate the D-enantiomer. |

| Maintaining Orthogonality | Ensuring the engineered D-aaRS does not cross-react with endogenous L-amino acids or tRNAs. |

| Catalytic Efficiency | Achieving a catalytically efficient enzyme that can support protein synthesis. |

In concert with an engineered D-aaRS, an orthogonal suppressor tRNA is required to decode the repurposed codon. The suppressor tRNA is typically derived from a species different from the host organism to minimize cross-reactivity with endogenous synthetases. The anticodon of this tRNA is mutated to recognize the desired stop codon, for instance, from UAC to CUA to read the UAG amber codon.

Further optimization of the suppressor tRNA is often necessary to improve its efficiency in translation. This can involve mutations in the tRNA body to enhance its processing, stability, and interaction with the ribosome and elongation factors. For D-amino acid incorporation, specific tRNA modifications may be required to compensate for the potentially altered interactions between the D-aminoacyl-tRNA and the translational machinery.

Amber Codon Suppression Technology for 4-Azido-D-phenylalanine Integration

Amber codon suppression is the most commonly used technique for the site-specific incorporation of non-canonical amino acids. It relies on the reassignment of the UAG stop codon. When a gene of interest is engineered to contain a UAG codon at a specific site, the co-expressed orthogonal D-aaRS and suppressor tRNA work in concert to insert this compound at that position, allowing the ribosome to read through the stop codon and produce a full-length protein containing the D-amino acid.

In prokaryotic systems like E. coli, the efficiency of amber codon suppression is often limited by the competition between the suppressor tRNA and Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation. To enhance the incorporation of the non-canonical amino acid, several strategies have been developed:

RF1 Knockout Strains: Utilizing E. coli strains in which the gene for RF1 has been deleted removes the competition for the UAG codon, thereby increasing the efficiency of suppression.

Overexpression of Orthogonal Components: Increasing the cellular concentrations of the orthogonal D-aaRS and suppressor tRNA can shift the balance in favor of incorporation over termination.

Ribosome Engineering: Modifying the ribosome itself to better accommodate the D-aminoacyl-tRNA can also improve incorporation efficiency.

The incorporation of non-canonical amino acids in eukaryotic cells, including mammalian cells, presents additional challenges. The translational machinery is more complex, and the delivery of the orthogonal components can be more difficult. However, several methodologies have been successfully employed for L-amino acid incorporation and could be adapted for D-amino acids:

Transient Transfection: Plasmids encoding the orthogonal D-aaRS and suppressor tRNA can be transiently transfected into cells for short-term expression and incorporation studies.

Stable Cell Line Generation: For long-term and more robust expression, the genes for the orthogonal components can be integrated into the host cell's genome to create a stable cell line.

Viral Delivery: Viral vectors can be used to efficiently deliver the genes for the orthogonal system into a wide range of cell types.

A major hurdle in eukaryotes is the presence of eukaryotic release factor 1 (eRF1), which recognizes all three stop codons. Strategies to modulate eRF1 activity or expression are being explored to enhance suppression efficiency.

Fidelity and Efficiency of this compound Incorporation

The fidelity and efficiency of incorporation are critical parameters for the successful application of genetic code expansion. Fidelity refers to the accuracy of incorporation, ensuring that only the intended non-canonical amino acid is inserted at the target codon. Efficiency refers to the yield of the full-length protein containing the non-canonical amino acid.

The incorporation of D-amino acids is known to be inefficient due to several factors:

Reduced affinity of D-aminoacyl-tRNA for Elongation Factor Tu (EF-Tu): EF-Tu is responsible for delivering aminoacyl-tRNAs to the ribosome. It has a strong preference for L-aminoacyl-tRNAs, and the D-enantiomer is often poorly recognized.

Slow peptide bond formation in the ribosome: The peptidyl transferase center of the ribosome is optimized for L-amino acids, and the formation of a peptide bond involving a D-amino acid is significantly slower.

These factors contribute to low yields of proteins containing D-amino acids. Research is ongoing to engineer EF-Tu variants and ribosomes that can more efficiently handle D-aminoacyl-tRNAs.

To date, specific data on the fidelity and efficiency of this compound incorporation are not widely available in the scientific literature, highlighting the nascent and challenging nature of this specific area of research. The development of robust and efficient systems for the genetic incorporation of this compound will require significant advances in the engineering of all components of the translational machinery.

Table 2: Factors Affecting the Efficiency of D-Amino Acid Incorporation

| Component | Influencing Factor |

| D-Aminoacyl-tRNA Synthetase | Catalytic activity and specificity. |

| Suppressor tRNA | Expression level, stability, and decoding efficiency. |

| Elongation Factor (EF-Tu) | Affinity for the D-aminoacyl-tRNA. |

| Ribosome | Rate of peptide bond formation with the D-amino acid. |

| Release Factors | Competition with the suppressor tRNA for the stop codon. |

Minimizing Misincorporation and Off-Target Reactions

Ensuring the fidelity of this compound incorporation requires overcoming two primary obstacles: the misincorporation of other amino acids by the engineered machinery and off-target chemical reactions involving the azide (B81097) group.

Misincorporation: The natural protein synthesis machinery possesses chiral discrimination mechanisms that prevent the incorporation of D-amino acids nih.gov. Therefore, a highly evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair is essential. This engineered aaRS must not only recognize and charge its cognate tRNA with this compound but also avoid charging it with any of the 20 canonical L-amino acids or other endogenous molecules. Research has led to the development of polyspecific aaRS mutants, such as a pyrrolysyl-tRNA synthetase (PylRS) mutant, capable of incorporating various D-phenylalanine analogs in vivo nih.govfrontiersin.org. The specificity of such synthetases is critical to prevent the misincorporation of incorrect amino acids at the target codon. Another potential source of misincorporation can arise from impurities in the supplied ncAA; for instance, studies with 4-iodo-L-phenylalanine showed that a minor contamination with 4-bromo-L-phenylalanine led to significant misincorporation of the latter nih.gov.

Off-Target Reactions: A significant off-target reaction affecting azide-tagged amino acids is the intracellular reduction of the azide moiety to an amine nih.govnih.gov. This reaction, observed in E. coli, yeast, and mammalian cells, converts the incorporated this compound residue into 4-Amino-D-phenylalanine nih.gov. This conversion is problematic as it removes the bioorthogonal handle required for subsequent chemical modifications. The reduction can significantly decrease the yield of functional azide-tagged proteins, with reports showing that only 50%-60% of the azide moieties may remain intact per residue nih.govnih.gov.

To counteract this, a post-translational chemical restoration strategy has been developed. This method employs a pH-tunable diazotransfer reaction that can efficiently and selectively convert the unwanted amine back into the desired azide group on the purified protein nih.govnih.gov. This restoration process has been shown to achieve over 95% efficiency without inducing other off-target modifications, thereby rescuing the functionality of the azide handle nih.gov.

| Challenge | Description | Mitigation Strategy |

| Chiral Discrimination | The native translational machinery (e.g., ribosomes, elongation factors) is optimized for L-amino acids and largely rejects D-amino acids nih.govnih.gov. | Development of specialized orthogonal aaRS·tRNA pairs and engineered ribosomes that are more tolerant of D-amino acids frontiersin.orgacs.org. |

| Synthetase Polyspecificity | The engineered aaRS may mis-charge the orthogonal tRNA with canonical L-amino acids or other similar ncAAs researchgate.net. | Directed evolution and rational design of the aaRS active site to enhance specificity for the target D-amino acid nih.govfrontiersin.org. |

| Azide Reduction | The azide group of the incorporated amino acid is chemically reduced to an amine by intracellular reducing agents nih.gov. | Post-translational chemical restoration using a diazotransfer reaction to convert the amine back to an azide nih.gov. |

| Codon Readthrough | The amber (UAG) stop codon, often used to encode the ncAA, can be recognized by release factors, causing premature termination of translation nih.gov. | Use of host strains with deleted release factors or co-expression of competing suppressor tRNAs. |

Strategies for Enhancing Translational Yields of Azide-Tagged Proteins

The production of proteins containing this compound is often limited by low translational efficiency. Several strategies have been developed, primarily using the L-isomer as a model, to improve the yield of full-length, azide-tagged proteins. These strategies focus on optimizing the components of the genetic code expansion machinery and the cellular environment.

One of the most effective approaches is the enhancement of the orthogonal aaRS/tRNA pair expression. Plasmids such as pEVOL have been engineered to contain multiple copies of the aaRS gene, driven by strong promoters, which increases the intracellular concentration of the synthetase rice.eduresearchgate.net. This ensures that a sufficient supply of the tRNA is charged with the ncAA, thereby improving the efficiency of suppression at the target codon rice.edu. Studies incorporating p-azido-L-phenylalanine (pAzF) have demonstrated that these optimized plasmid systems can significantly increase protein yields nih.gov.

The choice of codon and its surrounding nucleotide context can also influence incorporation efficiency. The amber stop codon (UAG) is frequently used because it is the rarest codon in E. coli, minimizing competition with native tRNAs addgene.orgnih.gov.

Furthermore, post-translational modifications that restore the desired chemical group are a direct way to enhance the final yield of the functional protein. As mentioned previously, the chemical conversion of inadvertently reduced 4-Amino-D-phenylalanine residues back to this compound can recover over 95% of the functional azide handles, dramatically increasing the yield of the desired product available for bioorthogonal conjugation nih.gov.

Other general strategies for improving recombinant protein expression, such as optimizing cell growth conditions by lowering the temperature during expression, can also be beneficial. Reducing the temperature can enhance protein solubility and reduce degradation biomatik.com.

| Strategy | Method | Example Yield/Efficiency (for p-azido-L-phenylalanine) |

| Plasmid Optimization | Use of pEVOL/pUltra plasmids with multiple aaRS gene copies and optimized promoters rice.edu. | Yields of GFP with pAzF reached ~22% of wild-type GFP expression (4 mg/L) rice.edu. |

| Host Strain Engineering | Expression in alternative host strains like Vibrio natriegens which has a faster growth rate. | Suppression efficiency of up to 35.5% and a protein titer of ~27 mg/L for an EYFP mutant nih.gov. |

| Post-Translational Restoration | Chemical conversion of the reduced amine (p-amino-phenylalanine) back to the azide group nih.govnih.gov. | >95% restoration efficiency, recovering proteins that would otherwise be non-functional for click chemistry nih.gov. |

| Culture Condition Optimization | Lowering the induction temperature to improve protein folding and reduce proteolysis biomatik.com. | General strategy to improve solubility and stability of recombinant proteins. |

Applications of 4 Azido D Phenylalanine in Advanced Protein and Biomolecule Research

Site-Specific Protein Labeling and Bioconjugation

The ability to genetically incorporate 4-azido-phenylalanine into proteins at specific sites provides a powerful handle for attaching a diverse range of molecules. nih.govchemimpex.com This site-specific modification enables the creation of homogenous protein conjugates, which is a significant advantage over traditional, less specific labeling methods. nih.gov

Covalent Tagging for Imaging and Detection Methodologies

The azide (B81097) group of 4-azido-phenylalanine serves as an ideal chemical handle for covalent tagging through highly efficient and bioorthogonal click chemistry reactions. chemimpex.comlumiprobe.com These reactions, which include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the attachment of various imaging and detection modalities to a protein of interest with high specificity. nih.govd-nb.info

This methodology has been successfully employed for various imaging applications. By reacting the azide-modified protein with a probe containing a complementary alkyne group (such as DBCO or BCN for SPAAC), researchers can attach:

Fluorophores: For fluorescence microscopy and in-gel fluorescence detection. nih.gov

Biotin (B1667282) tags: For purification and detection via streptavidin-based assays. rsc.org

Positron Emission Tomography (PET) tracers: For in vivo imaging and tracking of proteins. nih.govnih.gov

A key advantage of this approach is that it can be performed on proteins expressed in mammalian cells or in vitro, yielding a uniform pool of labeled proteins. nih.gov This has been demonstrated in studies involving the labeling of proteins like PTEN and PD-L1 for cellular and in vivo imaging. nih.govnih.gov

Table 1: Examples of Proteins Labeled with 4-Azido-phenylalanine for Imaging

| Protein of Interest | Imaging Modality Attached | Application |

|---|---|---|

| PTEN | Fluorophore (TAMRA) | In-gel fluorescence detection |

| αPD-L1 | Fluorophore | Cellular imaging |

| sfGFP | Not specified | Proof-of-concept labeling |

Development of Photoaffinity Probes and Crosslinking Reagents

Beyond click chemistry, the azide group on 4-azido-phenylalanine is photoreactive. Upon irradiation with UV light (typically ~260-365 nm), the phenyl azide moiety loses N₂ to generate a highly reactive singlet or triplet phenylnitrene intermediate. nih.govnih.govnih.gov This nitrene can then insert into adjacent C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules. nih.govresearchgate.net

This property makes 4-azido-phenylalanine an invaluable tool for photoaffinity labeling (PAL), a technique used to identify and map protein-protein or protein-ligand interactions. nih.govnih.govcaymanchem.com By incorporating the amino acid at a specific site, researchers can "capture" transient or weak binding partners in a spatially and temporally controlled manner. researchgate.net This method has been used to:

Study protein-protein interactions in vitro and in vivo. caymanchem.com

Elucidate protein structure by crosslinking nearby residues. nih.gov

Identify the binding targets of drugs and other small molecules. nih.gov

Other photoreactive amino acids used for this purpose include the benzophenone-containing p-benzoyl-L-phenylalanine (pBpa) and diazirine-containing derivatives. rsc.orgresearchgate.net

Strategies for Multiplexed Labeling of Proteins

The orthogonality of the azide group's reactivity allows for its use in multiplexed labeling strategies. By combining the genetic incorporation of 4-azido-phenylalanine with other unnatural amino acids bearing different reactive handles (e.g., an alkyne), researchers can label multiple sites within a single protein or multiple proteins within a complex system with different probes.

For example, a protein could be engineered to contain both 4-azido-phenylalanine and an alkyne-bearing amino acid like p-propargyloxy-L-phenylalanine (pPaF). medchemexpress.com The azide can be selectively reacted with a strained alkyne (e.g., DBCO) via SPAAC, while the alkyne can be reacted with an azide-functionalized probe via a separate click reaction. This allows for the simultaneous attachment of two different labels, enabling advanced applications such as Förster resonance energy transfer (FRET) studies to measure intramolecular distances. nih.gov

Interrogation of Protein Structure and Dynamics

The azide group possesses unique spectroscopic properties that can be exploited to gain detailed insights into protein structure, dynamics, and local environments without the need for bulky reporter groups.

4-Azido-D-phenylalanine as a Vibrational Reporter of Local Protein Environments

The azide functional group has a strong asymmetric stretch vibration that absorbs infrared (IR) light in a spectral region (around 2100 cm⁻¹) that is largely free from interference from other protein vibrations. nih.govrsc.org The exact frequency, intensity, and line shape of this vibrational band are exquisitely sensitive to the local electrostatic environment, including factors like solvent exposure, polarity, and hydrogen bonding. rsc.orgnih.govrsc.org

This sensitivity makes 4-azido-phenylalanine an effective and minimally invasive vibrational reporter. medchemexpress.comnih.gov By incorporating it at a specific site, researchers can use Fourier-transform infrared (FTIR) spectroscopy to probe the local environment at that position. For instance, a shift in the azide vibrational frequency can indicate changes in hydration or the formation/breaking of a hydrogen bond upon ligand binding or protein conformational change. rsc.orgrsc.org Studies on proteins like superfolder green fluorescent protein (sfGFP) and bacteriophytochromes have demonstrated the utility of this approach to map local environments and track structural changes site-specifically. rsc.orgrsc.org

Table 2: Environmental Sensitivity of the Azide Vibrational Probe in Bacteriophytochrome (Y176pAzF mutant)

| Protein State | Vibrational Frequency (cm⁻¹) | Inferred Local Environment |

|---|---|---|

| Pr (Red light-absorbing) | 2112 | Non- or weakly H-bonding |

Data sourced from studies on a bacteriophytochrome mutant where tyrosine-176 was replaced with p-azidophenylalanine. rsc.org

Application in Two-Dimensional Infrared (2D IR) Spectroscopy Studies

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that can measure protein dynamics on ultrafast (femtosecond to picosecond) timescales. acs.org When 4-azido-phenylalanine is used as a site-specific vibrational label, 2D IR can track how the local environment around that label fluctuates over time. acs.org

The analysis of 2D IR spectra provides information on:

Structural Heterogeneity: The shape of the spectral peaks reveals the range of local environments the probe experiences.

Dynamics: The evolution of the spectra over time measures how quickly these environments interconvert, providing a direct readout of local protein flexibility and dynamics. acs.org

Vibrational Coupling: It can detect if the azide probe is coupled to other vibrational modes, which can sometimes complicate spectral interpretation through phenomena like Fermi resonance. acs.orgrsc.org

This technique has been applied to study the dynamics of proteins like myoglobin, where 4-azido-phenylalanine was incorporated and used as a vibrational dynamics label to characterize motions in different functional states of the protein. acs.org Such studies demonstrate that the combination of site-specific incorporation of 4-azido-phenylalanine and 2D IR spectroscopy is a powerful approach for obtaining detailed information on protein dynamics, structure, and interactions at virtually any site within a protein. acs.org

Time-Resolved Spectroscopic Studies of Protein Conformational Changes

The unnatural amino acid this compound, often referred to as p-azidophenylalanine (pAzF), serves as a powerful and reliable probe for time-resolved infrared (IR) spectroscopy, enabling the study of protein movements and conformational changes in real-time, under ambient conditions, and in solution rsc.org. The azide group (–N₃) of pAzF possesses a unique vibrational frequency that is highly sensitive to its local electronic environment and the strength of hydrogen bonding interactions rsc.org. This sensitivity allows researchers to track site-specific structural and chemical alterations within a protein as it functions.

When pAzF is incorporated into a protein, changes in its local environment, such as those occurring during protein folding, ligand binding, or enzymatic catalysis, result in a shift in the azide's asymmetric stretch vibration, which can be detected by IR spectroscopy. This distinct signal, appearing around 2100 cm⁻¹, provides a clear window into the dynamics at a specific location within the protein without interference from the numerous other vibrations of the protein backbone and side chains rsc.orgnih.gov.

Researchers have successfully employed this technique to investigate the light-induced conformational changes in photosensory proteins like bacteriophytochromes. By site-specifically replacing a native tyrosine residue with pAzF, they were able to track the signal transduction process on a millisecond timescale. The appearance and evolution of the azido (B1232118) signal in time-resolved FTIR difference spectra revealed the kinetics of intermediate states and provided insights into the rearrangement of specific protein regions, such as the restructuring of a β-sheet to an α-helix during photoconversion rsc.org.

The photostability of the azidophenylalanine probe is a critical factor in these experiments. Compared to other photoreactive unnatural amino acids, pAzF offers a balance of environmental sensitivity and stability, making it a suitable tool for tracking protein dynamics without inducing unwanted photochemical reactions under the spectroscopic conditions nih.gov.

Table 1: Spectroscopic Data for pAzF in a Bacteriophytochrome Mutant

| Parameter | Value | Reference |

| Azido Vibration (Pr state) | 2112 cm⁻¹ | rsc.org |

| Azido Vibration (Pfr state) | 2125 cm⁻¹ | rsc.org |

| Fermi Resonance Band (Pfr state) | 2136 cm⁻¹ | rsc.org |

| Lifetime of Meta-R Intermediate | 0.93 ms | rsc.org |

Probing Protein-Protein and Protein-Nucleic Acid Interactions

Capture and Identification of Transient Interactors

This compound is a key tool for capturing and identifying transient or weak protein-protein interactions that are often difficult to detect using traditional methods like co-immunoprecipitation. Its utility lies in its photo-cross-linking capability. When incorporated into a "bait" protein at a specific site, the azido group can be activated by UV light (typically at 365 nm) to form a highly reactive nitrene species. This nitrene can then form a covalent bond with nearby molecules, including transiently interacting "prey" proteins, effectively trapping the interaction complex nih.govnih.gov.

This in vivo photo-cross-linking approach allows for the study of protein interactions within their physiological context. For instance, researchers have used p-azido-L-phenylalanine (the L-isomer, which functions similarly in this application) to investigate the interactions of the cochaperone Aha1 in S. cerevisiae. By incorporating the amino acid at various positions, they were able to induce covalent intermolecular bonds upon UV irradiation, leading to the surprising identification of an Aha1 homodimer, an interaction not previously observed with in vitro methods nih.gov.

A detailed protocol for this technique involves the genetic incorporation of 4-azido-L-phenylalanine (Azi) into a protein of interest in living cells, such as HEK293T cells, to identify host substrates of bacterial effectors. These effector-substrate interactions are characteristically weak and transient. The process involves:

Expression: Co-transfection of plasmids encoding the bait protein with a TAG codon at the desired cross-linking site and the engineered aminoacyl-tRNA synthetase/tRNA pair for Azi.

Labeling: Supplementing the cell culture medium with Azi.

Cross-linking: Irradiating the living cells with UV light (365 nm) to induce covalent bond formation between the bait and any interacting partners.

Purification and Identification: Lysing the cells, purifying the covalently captured complexes (often using an affinity tag on the bait protein), and identifying the interacting proteins by mass spectrometry nih.gov.

This method provides high spatiotemporal resolution for studying dynamic and weak protein-protein interactions in living systems researchgate.net.

Analysis of Interaction Dynamics and Stoichiometry

The covalent complexes captured using this compound photo-cross-linking are amenable to detailed analysis by mass spectrometry, which can provide insights into the dynamics and stoichiometry of the interaction. Once the transiently interacting proteins are covalently linked and purified, they can be digested into smaller peptides and analyzed. The resulting mass spectrometry data can identify the specific cross-linked peptides, revealing the precise interface of the protein-protein interaction at a residue-level resolution researchgate.net.

While this compound itself does not directly report on stoichiometry, its ability to "freeze" an interacting complex allows for the application of quantitative mass spectrometry techniques to determine the subunit ratios. Label-free quantification methods can be applied to the purified cross-linked complexes to determine the relative abundance of the constituent proteins. By comparing the total intensity of peptides from each protein in the complex, researchers can deduce the stoichiometry of the core subunits as well as any substoichiometric interactors mpi-cbg.de.

For example, in a study of the PRP19/CDC5L complex, affinity purification followed by label-free quantitative mass spectrometry allowed for the determination of the stoichiometry of the core components, which was found to be consistent with previously published data (a 4:2:1:1 ratio of PRP19:CDC5L:Spf27:PLRG1) mpi-cbg.de. This approach, when applied to complexes captured with this compound, would enable the stoichiometric analysis of transient interactions that are otherwise inaccessible.

The specificity of the cross-linking, which is dependent on the position of the unnatural amino acid and the requirement of UV light, ensures that the captured complexes represent physiologically relevant interactions, thereby lending confidence to the subsequent analysis of their dynamics and composition nih.gov.

Applications in Synthetic Biology and Metabolic Engineering Research

Engineering of Genetically Encoded Tools and Biosensors

The unique chemical properties of this compound make it a valuable component in the engineering of novel genetically encoded tools, particularly biosensors. The genetic code expansion methodology allows for the precise incorporation of this unnatural amino acid into protein scaffolds, such as fluorescent proteins, to create sensors for specific molecules researchgate.net.

A prime example is the development of a ratiometric, genetically encoded fluorescent biosensor for hydrogen sulfide (B99878) (H₂S). In this work, p-azidophenylalanine (pAzF) was incorporated into the chromophore of a circularly permutated green fluorescent protein (cpsGFP) researchgate.net. The principle of the biosensor relies on the chemical reactivity of the azide group. H₂S can reduce the azido group of pAzF to an amine group (–NH₂). This chemical transformation alters the electronic properties of the chromophore, leading to a detectable change in the fluorescence output of the protein.

To enable ratiometric measurement, which provides a more robust signal by correcting for variations in sensor expression levels, the pAzF-containing cpsGFP was used as a Förster resonance energy transfer (FRET) acceptor for an enhanced blue fluorescent protein (EBFP2). In the absence of H₂S, the FRET efficiency is low. Upon exposure to H₂S, the reduction of the azide to an amine increases the FRET from EBFP2 to the modified cpsGFP, resulting in a ratiometric change in the fluorescence emission. This hsFRET biosensor was shown to selectively monitor H₂S levels both in vitro and within mammalian cells researchgate.net.

Table 2: Characteristics of the hsFRET H₂S Biosensor

| Feature | Description | Reference |

| Sensing Moiety | p-azidophenylalanine (pAzF) | researchgate.net |

| Sensing Mechanism | Azide reduction to amine by H₂S | researchgate.net |

| Sensor Type | Ratiometric, Förster Resonance Energy Transfer (FRET) | researchgate.net |

| FRET Donor | Enhanced Blue Fluorescent Protein (EBFP2) | researchgate.net |

| FRET Acceptor | Circularly permutated, superfolder Green Fluorescent Protein with pAzF (cpsGFP-pAzF) | researchgate.net |

| Application | Ratiometric monitoring of H₂S in vitro and in mammalian cells | researchgate.net |

This strategy of combining the site-specific incorporation of a chemically reactive unnatural amino acid with the scaffold of a fluorescent protein opens up possibilities for creating a wide range of genetically encoded biosensors for various metabolites and signaling molecules that are otherwise difficult to detect in living systems nih.govnih.gov.

Metabolic Labeling and Profiling of Newly Synthesized Proteins

This compound and other azido-functionalized amino acids can be used for the metabolic labeling of newly synthesized proteins, providing a powerful, non-radioactive method for proteomic studies. When cells are cultured in a medium containing an azido-amino acid, it is incorporated into the proteome during translation, effectively tagging all newly synthesized proteins with an azide group nih.gov.

The azide group serves as a bioorthogonal chemical handle. This means it does not react with native functional groups found in cells but can be selectively reacted with a complementary chemical partner, most commonly an alkyne, through a "click chemistry" reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov. This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry nih.govnih.gov.

This metabolic labeling approach has several advantages:

Temporal Control: It allows for the specific analysis of proteins synthesized within a defined time window.

Cell-Type Specificity: In multicellular organisms, the expression of the necessary engineered aminoacyl-tRNA synthetase can be restricted to specific cell types, enabling cell-selective protein labeling nih.gov.

Versatility: The "clickable" azide handle can be derivatized with a wide range of probes for different downstream applications, from fluorescence microscopy to quantitative proteomics nih.gov.

While the direct use of this compound for metabolic labeling is less common than analogs like azidonorleucine (ANL), the principle remains the same. The incorporation of these non-canonical amino acids allows for the global profiling of protein synthesis and turnover, providing critical information in studies of cellular response to stimuli, disease progression, and drug action nih.govliverpool.ac.ukresearchgate.net.

Emerging Methodologies and Future Research Directions

Integration with Advanced Mass Spectrometry for Proteomic Analysis

The combination of 4-Azido-D-phenylalanine incorporation with advanced mass spectrometry techniques has become a powerful strategy for in-depth proteomic analysis. This approach allows for the selective enrichment and identification of target proteins from complex biological mixtures, as well as their quantification.

The azide (B81097) group of this compound serves as a "clickable" handle, enabling the selective attachment of reporter tags. This is particularly useful for enriching and identifying proteins that have been labeled with this unnatural amino acid. nih.gov The most common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin (B1667282) tag to the azide-modified protein. selleckchem.commedchemexpress.commedchemexpress.com The biotinylated proteins can then be selectively captured and enriched from complex cell lysates using streptavidin- or avidin-functionalized beads. tue.nl

Following enrichment, the captured proteins are typically eluted and digested, and the resulting peptides are analyzed by mass spectrometry for identification. This "Click-MS" approach allows for the robust, single-step purification and identification of a protein of interest, even from crude mammalian cell extracts. tue.nl This method is a valuable alternative to traditional epitope tagging, especially for proteins that are difficult to tag at their N- or C-termini. tue.nl The small size of the azide group is less likely to interfere with protein structure and function compared to larger tags like Green Fluorescent Protein (GFP). tue.nl

A general workflow for the enrichment and identification of proteins labeled with this compound is outlined below:

| Step | Description | Purpose |

| 1. Incorporation | This compound is incorporated into the protein of interest during protein synthesis. | To introduce a bioorthogonal handle into the target protein. |

| 2. Labeling | The azide-containing protein is reacted with an alkyne-functionalized reporter tag (e.g., biotin-alkyne) via click chemistry. | To covalently attach a purification handle to the target protein. |

| 3. Enrichment | The biotin-labeled protein is captured from the cell lysate using streptavidin-coated beads. | To isolate the target protein from other cellular components. |

| 4. Elution | The captured protein is released from the beads. | To recover the purified protein for further analysis. |

| 5. Digestion & MS | The purified protein is digested into peptides, which are then analyzed by mass spectrometry. | To identify the protein and potentially map the site of this compound incorporation. |

Beyond simple identification, this compound can be integrated into quantitative proteomics workflows to study changes in protein abundance or synthesis. One powerful technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govnih.gov In a SILAC experiment, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. nih.govnih.gov This results in two distinct proteomes that can be distinguished by mass spectrometry.

By combining SILAC with the incorporation of this compound, it is possible to quantify newly synthesized proteins or to compare the abundance of a specific azide-labeled protein under different conditions. For instance, one cell population can be treated with a stimulus while the other serves as a control. Both populations would be supplied with this compound and either light or heavy amino acids. After enrichment of the azide-tagged proteins and mass spectrometry analysis, the ratio of heavy to light peptides provides a precise measure of the change in protein abundance in response to the stimulus. tue.nl

This quantitative approach provides a powerful tool for studying protein dynamics, protein-protein interactions, and the effects of various perturbations on the proteome. nih.govnih.gov

Development of Orthogonal Bioorthogonal Chemistries Utilizing this compound

While copper-catalyzed click chemistry is a widely used method for labeling azide-modified proteins, the copper catalyst can be toxic to cells, limiting its application in living systems. escholarship.org This has spurred the development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). selleckchem.commedchemexpress.commedchemexpress.com

Furthermore, the azide group of this compound can participate in other bioorthogonal reactions beyond cycloadditions. The Staudinger ligation, for example, involves the reaction of an azide with a triarylphosphine, such as one functionalized with a FLAG peptide for detection. nih.govescholarship.org This reaction is highly selective and proceeds under physiological conditions without the need for a catalyst. nih.gov

The availability of multiple, mutually orthogonal bioorthogonal reactions allows for the simultaneous labeling of different molecules within the same biological system. nih.gov For instance, an azide-modified protein could be labeled with one probe via SPAAC, while another molecule, tagged with a different functional group, is labeled using a completely independent reaction. This capability is crucial for studying complex biological processes and interactions.

Novel Applications in Materials Science and Bioengineering Research

The ability to precisely incorporate a reactive handle like the azide group into proteins has significant implications for materials science and bioengineering. chemimpex.com By incorporating this compound into protein-based polymers, researchers can create novel biomaterials with tailored properties. nih.gov The azide groups can serve as specific attachment points for crosslinking agents, therapeutic molecules, or imaging agents, allowing for the creation of functionalized hydrogels, nanoparticles, and other biocompatible materials. chemimpex.comchemimpex.com

In bioengineering, this compound can be used to create bioconjugates, where a protein is specifically linked to another molecule, such as a drug or a targeting ligand. chemimpex.com This site-specific modification can improve the efficacy and reduce the side effects of protein-based therapeutics. Furthermore, azide-modified proteins can be used to create patterned surfaces for cell culture or biosensor applications. chemimpex.com The ability to control the spatial organization of proteins on a surface is essential for studying cell adhesion, migration, and differentiation.

Addressing Challenges in the Application of this compound

Despite its utility, the application of this compound is not without its challenges. The chemical properties of the azide group require careful consideration during experimental design to ensure reliable and interpretable results.

Aryl azides, including the azidophenyl group of this compound, are known to be photoreactive. nih.govrsc.org Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene, which can then form a covalent bond with nearby molecules. researchgate.net This property has been exploited for photo-crosslinking studies to identify protein-protein interactions. nih.govcaymanchem.com However, this photoreactivity also means that experiments involving this compound should be conducted with minimal exposure to light to prevent unintended crosslinking or degradation of the compound.

Another important consideration is the stability of the azide group in the cellular environment. The azide moiety can be reduced to an amine group (para-amino-phenylalanine) under physiological conditions, which is no longer "clickable". nih.gov This reduction can significantly decrease the yield of azide-labeled protein available for subsequent bioorthogonal reactions. nih.gov Recent research has focused on developing methods to chemically restore the azide group from the reduced amine, thereby improving the efficiency of protein functionalization. nih.gov

Optimization of Cellular Uptake and Biosynthesis for Research Scale

The effective utilization of this compound in research applications is contingent upon its efficient delivery into cells and scalable production. While chemical synthesis remains a primary route for obtaining this and other non-canonical amino acids (ncAAs), significant research is focused on biological strategies to improve cellular uptake and develop biosynthetic pathways. These advancements are crucial for reducing costs and enhancing the accessibility of ncAA-based protein studies.

Enhancing Cellular Uptake

The cellular membrane often presents a significant barrier to the efficient intracellular delivery of exogenous ncAAs like this compound. Poor uptake is a known restriction for the in vivo incorporation of ncAAs, necessitating strategies to improve transport across the cell membrane. nih.gov

One promising approach is the modification of molecules to include unnatural hydrophobic amino acids, which has been shown to drastically increase cellular uptake. For instance, the incorporation of L- or D-4,4′-biphenylalanine into a peptide drastically enhanced its uptake and subsequent inhibition of cancer cells. researchgate.net This principle suggests that conjugation or formulation strategies could be developed to improve the uptake of this compound. Other strategies to enhance the delivery of molecules into cells include the use of cell-penetrating peptides (CPPs), which are short peptides (10-30 amino acids) that can promote molecular transport across the cellular membrane. csmres.co.uk

Cell-free protein synthesis (CFPS) systems offer a powerful alternative that circumvents the issue of cellular uptake entirely. researchgate.net By removing the cell membrane barrier, CFPS allows for the direct manipulation of the translational machinery and provides an open environment for the introduction of ncAAs. nih.govresearchgate.net This method has been used to achieve high concentrations (0.9-1.7 mg/mL) of modified proteins containing the analogous compound 4-Azido-L-phenylalanine. medchemexpress.commedchemexpress.com

Table 1: Comparison of Cellular Incorporation Strategies

| Strategy | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Direct Supplementation | Addition of ncAA to cell culture medium. | Simple to implement. | Can be limited by poor cellular uptake; often requires high concentrations (e.g., 5-10 mM). nih.gov |

| Peptide Conjugation | Covalent attachment to cell-penetrating peptides or hydrophobic residues. | Can significantly enhance intracellular delivery. researchgate.netcsmres.co.uk | Requires additional synthesis and may alter the properties of the ncAA. |

| Cell-Free Systems | In vitro protein synthesis without cell membranes. | Bypasses cellular uptake barriers; allows precise control over components. researchgate.net | Can be more expensive for large-scale production compared to in vivo methods. |

Advancing Biosynthesis for Research-Scale Production

While chemical synthesis is currently the established method for producing compounds like 4-Azido-L-phenylalanine, metabolic engineering presents a promising avenue for sustainable and scalable biological production. nih.govresearchgate.net Although a dedicated biosynthetic pathway for this compound has not been fully established, research on related aromatic amino acids provides a clear roadmap for future development.

The biosynthesis of the precursor L-phenylalanine in Escherichia coli has been extensively optimized. nih.gov Key strategies include:

Increasing Precursor Supply: Enhancing the intracellular levels of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), the primary precursors for the aromatic amino acid pathway. nih.gov

Deregulation of Key Enzymes: Alleviating feedback inhibition and transcriptional repression of enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase-prephenate dehydratase (encoded by pheA). nih.gov

Enhancing Export: Overexpressing transporter proteins, such as YddG, to facilitate the export of L-phenylalanine out of the cell, thereby preventing intracellular accumulation and feedback inhibition. nih.gov